2-(4-methoxyanilino)-3-{(E)-[(4-methoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-Methoxyanilino)-3-{(E)-[(4-methoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-(4-methoxyanilino)-3-{(E)-[(4-methoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxyaniline with 4-methoxybenzaldehyde to form a Schiff base, followed by cyclization with a pyrido[1,2-a]pyrimidinone derivative under specific reaction conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and anilino groups, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific temperatures to control the reaction rate and yield. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
2-(4-Methoxyanilino)-3-{(E)-[(4-methoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-(4-methoxyanilino)-3-{(E)-[(4-methoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other Schiff bases and pyrido[1,2-a]pyrimidinone derivatives. Compared to these compounds, 2-(4-methoxyanilino)-3-{(E)-[(4-methoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 4-Methoxy-2-{[(4-methoxyphenyl)imino]methyl}phenol
- Methyl (2Z)-2-{(4-methoxyphenyl)imino}-4-(4-nitrophenyl)-4-oxobutanoic acid methyl ester .
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-3-[(4-methoxyphenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O3/c1-16-5-4-14-28-23(16)27-22(26-18-8-12-20(31-3)13-9-18)21(24(28)29)15-25-17-6-10-19(30-2)11-7-17/h4-15,26H,1-3H3 |
InChI Key |
VDGQXKWXVLQOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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